Product packaging for Azido-PEG1-Val-Cit-PAB-OH(Cat. No.:CAS No. 2055041-40-0)

Azido-PEG1-Val-Cit-PAB-OH

Cat. No.: B12335108
CAS No.: 2055041-40-0
M. Wt: 520.6 g/mol
InChI Key: BDMOXMNQSIHXBI-ICSRJNTNSA-N
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Description

Significance of Linkers in Advanced Chemical Biology and Therapeutic Development

Linkers are pivotal in modern biotechnology, influencing the structure, pharmacokinetics, and safety of bioconjugates. acs.org In the context of therapeutic agents like ADCs, the linker's role is twofold: it must be stable enough to prevent premature release of the payload while in systemic circulation, yet allow for efficient cleavage and drug release at the target tissue. nih.gov This balance is a major challenge in linker development. nih.gov

The strategic design of a linker can significantly enhance the therapeutic efficacy of a bioconjugate. Key benefits imparted by well-designed linkers include:

Improved Solubility and Stability : Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can increase the solubility of hydrophobic molecules in aqueous solutions and protect them from enzymatic degradation. purepeg.comaxispharm.comprecisepeg.commolecularcloud.org

Enhanced Pharmacokinetics : By modifying a drug's size and stability, linkers can extend its circulation half-life, reduce clearance rates, and improve bioavailability. purepeg.comaxispharm.combroadpharm.com

Reduced Immunogenicity : The process of PEGylation, attaching PEG chains, can mask immunogenic sites on a biomolecule, lowering the potential for an immune response. axispharm.comprecisepeg.commolecularcloud.org

Controlled Payload Release : Cleavable linkers are designed to break under specific physiological conditions, ensuring that a potent therapeutic agent is delivered directly to target cells, which minimizes off-target toxicity. purepeg.comnjbio.com

The success of numerous FDA-approved ADCs underscores the central role of linker technology in translating complex bioconjugates from research concepts to clinical realities. acs.orgnjbio.com

Evolution of Cleavable Linker Design Strategies

The design of cleavable linkers has undergone significant evolution, driven by the need for greater stability in circulation and more precise payload release mechanisms. njbio.com Early linkers had limitations, such as instability in plasma, which led to premature drug release and off-target toxicity. cam.ac.ukacs.org Modern strategies focus on exploiting the unique characteristics of the tumor microenvironment. americanpharmaceuticalreview.com

Cleavable linkers can be broadly categorized based on their cleavage mechanism. nih.gov Over 80% of clinically approved ADCs utilize cleavable linkers. njbio.com

Linker TypeCleavage TriggerDescriptionKey Features
Enzyme-Cleavable Tumor-associated enzymes (e.g., Cathepsins, β-glucuronidase)These linkers incorporate peptide or other sequences that are substrates for enzymes overexpressed in tumor cells or their lysosomes. iris-biotech.deaxispharm.comnih.govHigh plasma stability and specific release within target cells. iris-biotech.denih.govtcichemicals.com The Val-Cit dipeptide is a prominent example, cleaved by lysosomal proteases like cathepsin B. acs.orgnih.gov
pH-Sensitive (Acid-Cleavable) Low pH of endosomes/lysosomes (pH 4.0-5.0)These linkers contain acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of intracellular compartments. nih.govUtilizes the pH difference between tumor tissue and blood plasma (pH ~7.4). nih.gov Newer designs have improved stability compared to early hydrazone linkers. nih.gov
Glutathione-Cleavable High intracellular glutathione (B108866) (GSH) concentrationThese linkers typically feature a disulfide bond that is reduced and cleaved by the high concentration of GSH inside cells compared to the bloodstream. nih.govExploits the significant difference in redox potential between the intracellular and extracellular environments. nih.gov
Novel Trigger-Responsive Light, specific enzymes (e.g., sulfatase), or chemicals (e.g., Fe(II))Emerging strategies use external stimuli like UV light or respond to unique biochemical features of the tumor microenvironment, such as elevated ferrous iron levels or specific enzyme activities. njbio.comamericanpharmaceuticalreview.comaxispharm.comOffer potential for enhanced selectivity and control over drug release, overcoming limitations of traditional ADC mechanisms. americanpharmaceuticalreview.comaxispharm.com

This evolution has moved from relatively simple chemical triggers to sophisticated, multi-component systems designed for maximum stability and targeted release, thereby widening the therapeutic window of bioconjugate therapies. njbio.comaxispharm.com

Overview of Azido-PEG1-Val-Cit-PAB-OH in the Context of Modern Linker Systems

This compound is a sophisticated, multi-functional linker designed for use in bioconjugation, particularly in the synthesis of ADCs. glpbio.comruixibiotech.com It represents a convergence of modern linker design strategies, incorporating several key chemical moieties to achieve controlled drug delivery.

The structure of this compound is a prime example of a state-of-the-art, enzymatically cleavable linker system. ruixibiotech.combroadpharm.com Each component serves a distinct and vital purpose:

Azido (B1232118) (-N₃) Group : This functional group is used for "click chemistry," a type of highly efficient and specific bioorthogonal reaction. broadpharm.commedchemexpress.com It allows for the stable and precise attachment of the linker to a molecule containing a corresponding alkyne group, such as a modified antibody or drug. ruixibiotech.commedchemexpress.com

Val-Cit (Valine-Citrulline) Dipeptide : This dipeptide sequence is the enzymatically cleavable trigger. ruixibiotech.combroadpharm.com It is specifically designed to be recognized and cleaved by cathepsin B, a protease that is highly active within the lysosomes of tumor cells. tcichemicals.comruixibiotech.com This ensures that the payload is released primarily inside the target cell after internalization, enhancing specificity. tcichemicals.comnih.gov

PAB-OH (p-aminobenzyl alcohol) Spacer : This is a "self-immolative" spacer. symeres.comgoogle.com Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction. iris-biotech.deunimi.it This electronic cascade ensures the efficient and traceless release of the attached drug in its active, unmodified form. iris-biotech.denih.govunimi.it

The combination of these elements in a single chemical entity makes this compound a powerful tool in the construction of advanced therapeutic and diagnostic agents.

ComponentFunctionSignificance in Bioconjugation
Azido (-N₃) Bioorthogonal conjugation handleEnables highly efficient and specific "click chemistry" reactions for stable attachment. broadpharm.commedchemexpress.com
PEG1 Spacer Hydrophilic spacerIncreases aqueous solubility and reduces aggregation. molecularcloud.orgbroadpharm.com
Val-Cit Dipeptide Enzyme-cleavable triggerSubstrate for lysosomal cathepsin B, ensuring intracellular payload release. tcichemicals.comnih.govencyclopedia.pub
PAB-OH Spacer Self-immolative unitUndergoes spontaneous degradation post-cleavage to release an unmodified payload. symeres.comgoogle.comunimi.it

The properties of this compound are summarized below:

PropertyValue
Chemical Formula C23H36N8O6
Molecular Weight 520.6 g/mol
Cleavage Mechanism Enzymatic (Cathepsin B)
Functional Group 1 Azide (B81097) (-N₃)
Functional Group 2 Hydroxyl (-OH)

Note: Data sourced from multiple suppliers. creative-biolabs.comglycomindsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N8O6 B12335108 Azido-PEG1-Val-Cit-PAB-OH CAS No. 2055041-40-0

Properties

CAS No.

2055041-40-0

Molecular Formula

C23H36N8O6

Molecular Weight

520.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20-/m0/s1

InChI Key

BDMOXMNQSIHXBI-ICSRJNTNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

Architectural Deconstruction and Functional Elucidation of Azido Peg1 Val Cit Pab Oh

The Azide (B81097) Moiety: A Cornerstone for Bioorthogonal Click Chemistry

The terminal azide group (N₃) serves as a critical reactive handle, enabling the covalent attachment of this linker to other molecules through highly efficient and specific "click chemistry" reactions. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for complex biological environments. acs.orgmdpi.com The azide's small size and lack of reactivity towards most biological functional groups ensure its bioorthogonality. mdpi.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting an azide with a terminal alkyne. nih.gov This reaction exhibits exceptionally high rate acceleration compared to its uncatalyzed counterpart and proceeds under aqueous conditions, at room temperature, and across a broad pH range (4 to 12). organic-chemistry.org The copper(I) catalyst is crucial for controlling the regioselectivity of the reaction, exclusively yielding the 1,4-isomer. nih.gov Despite its efficiency, a significant drawback of CuAAC for in vivo applications is the potential cytotoxicity of the copper catalyst, which can be challenging to completely remove from the final bioconjugate. nih.govnih.gov

ReactionKey FeaturesAdvantagesLimitations
CuAAC Copper(I)-catalyzed reaction between an azide and a terminal alkyne.High reaction rate, high yield, excellent regioselectivity (1,4-triazole), mild reaction conditions. nih.govorganic-chemistry.orgPotential cytotoxicity due to the copper catalyst. nih.govnih.gov

To circumvent the toxicity concerns associated with CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a metal-free alternative. rsc.org SPAAC utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. nih.govuu.nl The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon forming the stable triazole product. This bioorthogonal reaction is highly efficient and can be performed in living cells and organisms without interfering with native biochemical processes. nih.gov While SPAAC avoids copper-induced toxicity, the synthesis of strained alkynes can be more complex, and the reaction kinetics may be slower compared to CuAAC. nih.gov

ReactionKey FeaturesAdvantagesLimitations
SPAAC Reaction between an azide and a strained cyclooctyne.Metal-free (avoids copper toxicity), highly bioorthogonal, suitable for in vivo applications. rsc.orgnih.govPotentially slower kinetics than CuAAC, more complex synthesis of strained alkynes. nih.gov

Poly(ethylene glycol) (PEG) Spacer: Contributions to Conjugate Solubility and Pharmacokinetic Modulation

The single ethylene (B1197577) glycol unit (PEG1) incorporated into the linker's backbone plays a pivotal role in modulating the physicochemical properties of the final conjugate. chempep.compurepeg.com

PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic profile of biomolecules. axispharm.compepdd.com The inclusion of PEG linkers can improve the aqueous solubility of hydrophobic molecules, a crucial factor for preventing aggregation and improving formulation stability. molecularcloud.org Furthermore, PEGylation can increase the hydrodynamic size of a conjugate, which helps to reduce renal clearance and prolong its circulation time in the bloodstream. chempep.commolecularcloud.org The flexible and hydrophilic nature of PEG can also shield the attached molecule from proteolytic degradation and recognition by the immune system, thereby reducing immunogenicity. chempep.comaxispharm.com

PropertyContribution of PEGylation
Solubility Increases solubility of hydrophobic payloads in aqueous environments. molecularcloud.org
Stability Protects against enzymatic degradation and reduces aggregation. axispharm.commolecularcloud.org
Pharmacokinetics Prolongs circulation half-life by increasing hydrodynamic volume. chempep.commolecularcloud.org
Immunogenicity Reduces immune responses by masking epitopes. axispharm.com

The length of the PEG chain is a critical parameter that must be carefully optimized. precisepeg.comresearchgate.net In Azido-PEG1-Val-Cit-PAB-OH, the short, single PEG unit (PEG1) provides a balance of properties. It imparts a degree of hydrophilicity to the linker, which can help to mitigate the hydrophobicity of an attached payload without being excessively bulky. nih.govnih.gov This short spacer also offers conformational flexibility, which can be important for allowing the other functional components of the linker, such as the cleavable dipeptide, to adopt the necessary conformation for interaction with its target enzyme. chempep.comnih.gov The precise length and positioning of the PEG unit can significantly impact the stability and pharmacokinetic profile of the final antibody-drug conjugate. researchgate.netnih.gov

Valine-Citrulline (Val-Cit) Dipeptide: A Substrate for Lysosomal Protease-Mediated Cleavage

The Valine-Citrulline (Val-Cit) dipeptide is a key component of this linker, designed to be selectively cleaved by specific enzymes within the cell. This enzymatic cleavage is the trigger for the release of an attached therapeutic agent. The Val-Cit motif is a well-established substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. iris-biotech.denih.gov This specificity ensures that the payload is preferentially released inside the target cells, minimizing off-target toxicity. The Val-Cit linker demonstrates excellent stability in plasma, preventing premature drug release during circulation, but is efficiently cleaved upon internalization into the lysosomal compartment of target cells. iris-biotech.de Following the enzymatic cleavage of the amide bond between citrulline and the PAB group, a self-immolative cascade is initiated. iris-biotech.detcichemicals.com

FeatureDescriptionSignificance
Specificity Substrate for lysosomal proteases, especially Cathepsin B. iris-biotech.deEnables targeted drug release within tumor cells, reducing systemic toxicity.
Stability High stability in plasma. iris-biotech.dePrevents premature drug release and off-target effects.
Cleavage Mechanism Enzymatic hydrolysis of the Citrulline-PAB amide bond. iris-biotech.detcichemicals.comInitiates the self-immolative release of the payload. iris-biotech.de

Enzymatic Specificity of Cathepsin B and its Lysosomal Enrichment

Cathepsin B is a lysosomal cysteine proteinase that plays a crucial role in intracellular protein degradation and turnover. rsc.orgnih.gov Primarily localized within lysosomes, an acidic cellular organelle, Cathepsin B helps maintain cellular homeostasis by recycling proteins. rsc.orgnih.gov Its enzymatic activity is optimal in the acidic environment of the lysosome, typically at a pH of around 6.0. nih.govsigmaaldrich.com While it exhibits broad specificity in hydrolyzing proteins, Cathepsin B preferentially cleaves peptide bonds at the carboxyl side of specific amino acid residues, particularly arginine-arginine bonds in small molecule substrates. sigmaaldrich.com

In the context of complex linkers like the one found in this compound, the valine-citrulline (Val-Cit) dipeptide serves as a highly specific recognition and cleavage site for Cathepsin B. nih.govtcichemicals.com This specificity is fundamental to the linker's function, ensuring that cleavage occurs predominantly within the lysosomal compartment of target cells, where Cathepsin B is highly concentrated. nih.govresearchgate.net The enzyme's enrichment within lysosomes prevents widespread, non-specific cleavage of the linker in the systemic circulation, which would lead to premature payload release. nih.gov Although initially thought to be the sole enzyme responsible for Val-Cit cleavage, further studies have shown that other lysosomal cathepsins, such as L, S, and F, can also process this dipeptide sequence. nih.gov This targeted enzymatic action is a cornerstone of controlled release mechanisms in advanced drug delivery systems. tcichemicals.comnih.gov

FeatureDescription
Enzyme Class Cysteine Proteinase
Primary Location Lysosomes
Optimal pH Acidic (approx. 6.0)
Primary Function Protein degradation and recycling
Key Substrate Sequence Valine-Citrulline (Val-Cit)

Mechanisms of Proteolytic Degradation within Cellular Compartments

Intracellular protein degradation is a vital process for maintaining cellular health, regulating protein concentrations, and eliminating damaged or misfolded proteins. libretexts.orgnih.gov This is primarily accomplished through two major pathways: the ubiquitin-proteasome system (UPS) and lysosomal proteolysis. thermofisher.comwikipedia.org

The UPS is the principal mechanism for degrading intracellular proteins. libretexts.org It involves tagging proteins destined for destruction with a small regulatory protein called ubiquitin. libretexts.orgwikipedia.org This polyubiquitin (B1169507) chain acts as a signal, directing the protein to the proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides and amino acids for recycling. libretexts.orgwikipedia.org The UPS is highly selective and crucial for regulating the levels of short-lived proteins involved in processes like cell cycle control and gene expression. nih.gov

The lysosomal pathway, in contrast, is primarily responsible for the degradation of extracellular proteins, cell-surface receptors, and cellular organelles through a process known as autophagy. thermofisher.comwikipedia.org Extracellular materials and cell-surface-bound molecules are brought into the cell through endocytosis, pinocytosis, or phagocytosis and trafficked to lysosomes. thermofisher.com These organelles contain a host of hydrolytic enzymes, including cathepsins, that break down the internalized proteins and other macromolecules. wikipedia.orgnih.gov This pathway is particularly relevant for linker systems like Val-Cit, which are designed to be cleaved after internalization into the target cell's endosomal-lysosomal compartments. nih.gov

PathwayPrimary SubstratesMechanismCellular Location
Ubiquitin-Proteasome System (UPS) Intracellular, short-lived, misfolded proteinsUbiquitin tagging followed by degradation in the proteasomeCytosol and Nucleus
Lysosomal Proteolysis Extracellular proteins, cell-surface receptors, organellesEngulfment (e.g., endocytosis) and degradation by lysosomal hydrolasesLysosomes

p-Aminobenzyl Alcohol (PAB) Unit: The Self-Immolative Spacer for Payload Release

The p-aminobenzyl alcohol (PAB) moiety is a critical component in the linker's architecture, functioning as a self-immolative spacer. researchgate.netwpi.edu These spacers are bifunctional chemical units that covalently connect two different chemical moieties—in this case, the Val-Cit dipeptide and the hydroxyl group (representing a payload attachment point). google.com The PAB unit is designed to be stable while the linker is intact but to spontaneously decompose and release the attached payload once the triggering event occurs. wpi.edugoogle.com

In the this compound structure, the PAB unit is connected to the citrulline residue via an amide bond and to the terminal hydroxyl group via a carbamate (B1207046) or ether linkage in a complete conjugate. nih.govgoogle.com The primary function of this self-immolative spacer is to ensure that upon enzymatic cleavage of the Val-Cit peptide, the released payload is chemically unmodified and fully active. google.com This "traceless" release is crucial for therapeutic efficacy. researchgate.net

Cascade Mechanism of Drug Release Upon PAB Cleavage

The release of the payload from the PAB spacer is initiated by a specific enzymatic cleavage event. tcichemicals.com Once the ADC has been internalized into a target cell and trafficked to the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the PAB unit. tcichemicals.comnih.gov This cleavage unmasks a free amine on the PAB moiety.

The unmasking of the p-amino group triggers a spontaneous, rapid electronic cascade reaction known as a 1,6-elimination. google.comnih.gov This domino-like effect proceeds as follows:

The lone pair of electrons on the newly freed aniline (B41778) nitrogen pushes into the aromatic ring.

This electron donation destabilizes the bond holding the payload (in this case, the -OH group, representing the attachment point for a drug) at the benzylic position.

The bond to the payload cleaves, releasing it in its original, unmodified form.

The spacer fragment itself is eliminated as p-azidoquinone methide, which is subsequently hydrolyzed. nih.gov

This cascade mechanism ensures a controlled and predictable release of the payload, directly triggered by the specific enzymatic activity within the target cell's lysosome. researchgate.netnih.gov

Chemical Stability and Tunability of PAB Derivatives in Linker Architectures

The stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic window. nih.govresearchgate.net An ideal linker must remain stable in the systemic circulation to prevent premature release of the payload, which can cause off-target toxicity. nih.govnih.gov The PAB spacer within the Val-Cit-PAB system contributes to this stability. adcreview.com However, the inherent hydrophobicity of the PAB moiety can sometimes limit the drug-to-antibody ratio (DAR) that can be achieved without causing ADC aggregation. adcreview.com

The chemical architecture of the PAB spacer can be modified to tune its stability and release kinetics. nih.gov Research has shown that introducing substituents onto the aromatic ring of the PAB unit can significantly alter its properties. For instance, the incorporation of electron-withdrawing groups can accelerate the rate of the self-immolative cascade, while other modifications can enhance stability in plasma. nih.govnih.gov A strategy to improve mouse serum stability involved creating a meta-amide PABC (MA-PABC) linker, which showed dramatic improvements in stability without compromising the desired proteolytic cleavage by Cathepsin B. nih.gov This tunability allows for the fine-tuning of linker-payloads to achieve an optimal balance between stability in circulation and efficient payload release within the target cell. nih.govresearchgate.net

PAB DerivativeModificationImpact on Properties
Unsubstituted PAB Standard linker componentSusceptible to premature payload release in some contexts. nih.govadcreview.com
PAB with Electron-Withdrawing Groups Substitution on the aromatic ringAccelerates the self-immolation/release rate. nih.gov
meta-Amide PABC (MA-PABC) Amide group at the meta positionDramatically improves mouse serum stability while retaining cleavability by Cathepsin B. nih.gov
PEGylated PAB Polyethylene (B3416737) glycol (PEG) incorporationCan improve stability and solubility. researchgate.net

Synthetic Methodologies and Chemical Modifications of Azido Peg1 Val Cit Pab Oh

Strategies for Scalable Synthesis and Purification

A plausible synthetic route would involve a convergent approach, where the azido-PEG1 moiety, the Val-Cit dipeptide, and the PAB group are synthesized separately and then coupled. The synthesis of the Val-Cit dipeptide is a critical step that requires careful selection of protecting groups to avoid racemization. nih.gov The para-aminobenzyl alcohol (PAB) spacer is typically incorporated after the dipeptide formation. nih.gov Finally, the azido-PEG1-acid derivative is coupled to the N-terminus of the dipeptide.

Key Synthetic Steps (based on analogous compounds):

Dipeptide Formation: Coupling of protected L-valine and L-citrulline residues.

PAB Spacer Attachment: Conjugation of the dipeptide to a protected p-aminobenzyl alcohol derivative.

PEGylation and Azide (B81097) Introduction: Coupling of an azido-PEG1-carboxylic acid to the N-terminus of the Val-Cit-PAB construct.

The purification of Azido-PEG1-Val-Cit-PAB-OH and its intermediates is crucial to remove byproducts and ensure the high purity required for bioconjugation. sterlingpharmasolutions.com Given the compound's moderate polarity and the presence of multiple functional groups, chromatographic techniques are the most effective. sterlingpharmasolutions.com

Common Purification Techniques:

Purification MethodPrincipleApplication in Synthesis
Normal-Phase Chromatography Separation based on polarity using a polar stationary phase and a non-polar mobile phase.Effective for separating polar intermediates and the final product from less polar impurities. sterlingpharmasolutions.com
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Well-suited for purifying the final linker payload and removing highly polar or non-polar impurities. sterlingpharmasolutions.com
Solid-Phase Extraction (SPE) A "catch and release" method where the compound of interest is adsorbed onto a solid phase and then eluted with a different solvent.Can be used as a rapid purification and solvent exchange step, particularly after reverse-phase chromatography to remove large volumes of aqueous solvents. sterlingpharmasolutions.com

Integration into Complex Bioconjugate Molecules

The primary application of this compound is its integration into antibody-drug conjugates (ADCs). cd-bioparticles.netmedchemexpress.com This process involves two key steps: the attachment of a cytotoxic payload to the linker and the subsequent conjugation of the drug-linker construct to an antibody.

The hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety serves as the attachment point for the drug. To facilitate this, the hydroxyl group is often activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate. This activated linker, Azido-PEG1-Val-Cit-PAB-PNP, readily reacts with amine or hydroxyl groups on the payload molecule to form a stable carbamate (B1207046) linkage. medchemexpress.com

The azide group on the PEG spacer allows for the drug-linker construct to be attached to an antibody through "click chemistry". nih.gov This bioorthogonal reaction provides a highly specific and efficient method for bioconjugation. The most common approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially cytotoxic copper catalyst. nih.govacs.org In this method, the antibody is first functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). nih.gov The azide-containing drug-linker then reacts specifically with the strained alkyne on the antibody to form a stable triazole linkage. nih.gov

General Steps for ADC Formation:

Drug-Linker Synthesis: A potent cytotoxic drug, such as monomethyl auristatin E (MMAE), is conjugated to the activated PAB moiety of the linker. An example of such a construct is Azido-PEG4-Val-Cit-PAB-MMAE. broadpharm.com

Antibody Modification: A monoclonal antibody is functionalized with a strained alkyne (e.g., DBCO).

Click Chemistry Conjugation: The azide-functionalized drug-linker is reacted with the alkyne-modified antibody under mild, aqueous conditions. nih.gov

Purification of the ADC: The resulting ADC is purified to remove any unconjugated antibody, free drug-linker, and other impurities. Techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) are commonly employed for this purpose. nih.gov

The final ADC is a complex molecule where the antibody directs the conjugate to a specific target on cancer cells. Upon internalization into the target cell, the Val-Cit linker is cleaved by lysosomal proteases like Cathepsin B. cd-bioparticles.netsnmjournals.org This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload inside the cancer cell. nih.gov

Derivatization and Functionalization of Terminal Groups for Diverse Applications

The terminal azide and hydroxyl groups of this compound offer opportunities for various chemical modifications to tailor the linker's properties or to enable its use in a broader range of applications beyond standard ADCs.

Functionalization of the Azide Group:

The azide group is primarily utilized for click chemistry reactions. While SPAAC with strained alkynes is the most common method for bioconjugation due to its biocompatibility, other click reactions can also be employed. interchim.com

Click Reaction TypeReactant PartnerKey Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained alkynes (e.g., DBCO, BCN)Copper-free, bioorthogonal, fast reaction kinetics. acs.orgresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal alkynesRequires a copper(I) catalyst, which can be toxic to cells, but is highly efficient and regiospecific. nih.gov
Staudinger Ligation PhosphinesA bioorthogonal reaction that forms an amide bond. interchim.com

These alternative reactions could be used to conjugate the linker to different types of molecules or surfaces.

Functionalization of the Hydroxyl Group:

The hydroxyl group on the PAB moiety is the primary site for payload attachment. Its derivatization is key to creating a stable linkage that releases the payload upon linker cleavage.

DerivatizationReacts withResulting LinkageApplication
p-Nitrophenyl (PNP) Carbonate Amines, HydroxylsCarbamateConjugation of amine- or hydroxyl-containing drugs. medchemexpress.com
Mitsunobu Reaction PhenolsEtherConjugation of phenol-containing payloads. iris-biotech.de
Formation of a p-Hydroxybenzyl Alcohol (PHOBA) Linker --Can offer improved chemical stability over the PABA linker in certain contexts. nih.gov

While the primary application of this linker is in the development of ADCs, its versatile chemical handles could potentially be used to create other targeted therapeutic or diagnostic agents. For instance, the linker could be used to attach imaging agents for targeted in vivo imaging or to construct PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.com

Mechanistic Investigations of Azido Peg1 Val Cit Pab Oh in Bioconjugate Systems

In Vitro Studies of Cathepsin B-Mediated Cleavage Kinetics

The Val-Cit dipeptide sequence within Azido-PEG1-Val-Cit-PAB-OH is specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells. The cleavage of the amide bond between citrulline and the PAB spacer by cathepsin B is the critical first step in the release of a conjugated payload. nih.gov In vitro studies are essential to quantify the efficiency and selectivity of this enzymatic cleavage.

Research has shown that cathepsin B exhibits distinct substrate preferences that are pH-dependent, reflecting the different pH environments it encounters in the cell (acidic lysosomes vs. neutral cytosol). nih.gov The Val-Cit sequence is recognized and cleaved efficiently by cathepsin B, particularly under the acidic conditions characteristic of lysosomes (pH 4.5-5.5). Studies on similar dipeptide linkers have demonstrated that the Val-Cit motif is among the most efficiently cleaved by cathepsin B compared to other sequences, ensuring rapid payload release upon reaching the target lysosome. For instance, in comparative studies, the Val-Cit linker showed superior stability and protease recognition over many other dipeptide sequences. One study on various fluorogenic substrates demonstrated the catalytic efficiency of human cathepsin B at different pH values, highlighting the enzyme's preference for certain residues at the P1 and P2 positions of the substrate. nih.gov The rate of cleavage of a Val-Cit linker in human liver lysosomal extracts has been shown to be rapid, with over 80% digestion occurring within 30 minutes. sterlingpharmasolutions.com

Table 1: Comparative Catalytic Efficiency (k_cat/K_m) of Human Cathepsin B for Various Fluorogenic Substrates at Different pH Values. nih.gov

Substratek_cat/K_m (M⁻¹s⁻¹) at pH 4.6k_cat/K_m (M⁻¹s⁻¹) at pH 7.2
Z-Nle-Lys-Arg-AMC1,200,0001,800,000
Z-Phe-Arg-AMC2,000,0001,900,000
Z-Arg-Arg-AMC300,000700,000

This table presents data for representative cathepsin B substrates to illustrate the enzyme's catalytic efficiency. Z represents a benzyloxycarbonyl protecting group, and AMC is a fluorogenic leaving group. While not the exact subject compound, this data reflects the enzymatic activity on relevant peptide sequences.

Elucidation of Intracellular Drug Release Pathways

The efficacy of a bioconjugate utilizing the this compound linker is critically dependent on its precise intracellular trafficking and the timely release of its payload. The elucidation of these pathways is typically achieved through advanced cell imaging techniques, such as live-cell confocal microscopy. nih.govnih.govabzena.com

When conjugated to a targeting moiety like an antibody, the bioconjugate binds to its specific antigen on the surface of a target cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the antibody-antigen complex, forming an endosome. mdpi.com These early endosomes gradually mature into late endosomes and eventually fuse with lysosomes. mdpi.com The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including cathepsin B. nih.gov

It is within this acidic and enzyme-rich lysosomal compartment that the Val-Cit linker of this compound is cleaved by cathepsin B. mdpi.comnih.gov Following this enzymatic cleavage, the PAB spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction, releasing the conjugated payload in its active form. nih.govencyclopedia.pub The released drug can then diffuse out of the lysosome and into the cytoplasm or nucleus to exert its cytotoxic effect. mdpi.com

Recent advancements in real-time fluorogenic probes have enabled the direct visualization of both the subcellular trafficking of ADCs and the subsequent payload release. nih.govnih.gov These studies have confirmed that while ADCs traffic to the lysosomes, a certain residence time within these organelles is required for efficient linker cleavage and payload release. nih.govnih.gov Such imaging studies are crucial for understanding the kinetics of drug release in a cellular context and for optimizing the design of linkers for maximal therapeutic efficacy. nih.govnih.gov

Characterization of Click Chemistry Efficiency and Selectivity within Biological Matrices

The terminal azido (B1232118) group on the this compound linker provides a bioorthogonal handle for "click" chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netmagtech.com.cn This reaction allows for the covalent attachment of a payload or imaging agent to the linker in a highly specific and efficient manner, even within complex biological environments, without the need for a cytotoxic copper catalyst. acs.orgacs.org The characterization of the efficiency and selectivity of this reaction within biological matrices, such as cell lysates or in living cells, is essential for its practical application.

The efficiency of SPAAC is influenced by the specific cyclooctyne (B158145) reagent used, as well as the reaction conditions. magtech.com.cnresearchgate.net Studies comparing different bioorthogonal reactions have shown that SPAAC is highly effective for labeling azides on live cells and in complex protein lysates. acs.orgacs.org The reaction is known for its high selectivity, meaning the azide (B81097) and alkyne groups react preferentially with each other and not with other functional groups present in the biological milieu. researchgate.net

Quantitative analyses of SPAAC reactions in cell lysates have been performed to determine the yield and kinetics of the conjugation. For instance, proteomics studies have utilized click chemistry to label and identify specific proteins from complex mixtures, demonstrating the high efficiency and specificity of the reaction. nih.gov While the absolute yield can vary depending on the specific reactants and the complexity of the biological matrix, SPAAC has been shown to proceed with sufficient efficiency for a wide range of biological applications. researchgate.netnih.gov The reaction rates for SPAAC are generally fast, allowing for rapid labeling of biomolecules. magtech.com.cn

Table 2: Comparison of Bioorthogonal Reactions for Labeling Azides in Biological Systems. acs.orgacs.org

Reaction TypeKey FeaturesEfficiency in Cell LysatesSuitability for Live Cells
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, high selectivity, good reaction rates.HighExcellent
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Very fast kinetics, high yielding.Very HighLimited due to copper toxicity
Staudinger Ligation Copper-free, good selectivity.ModerateGood

This table provides a qualitative comparison of the most common bioorthogonal reactions used to label azides in biological contexts.

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compound1-(azido)-3,6-dioxa-8-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid
ValValine
CitCitrulline
PABpara-aminobenzyl alcohol
PEGPolyethylene (B3416737) glycol
ADCAntibody-Drug Conjugate
ZBenzyloxycarbonyl
AMCAminomethylcoumarin
NleNorleucine
MMAEMonomethyl auristatin E

Research Applications in Targeted Drug Delivery and Bioconjugation

Application in Antibody-Drug Conjugates (ADCs)

In the realm of oncology, Azido-PEG1-Val-Cit-PAB-OH serves as a critical component in the synthesis of ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, using a chemical linker to join them. fujifilm.com

Design Principles for Cleavable ADC Linkers Utilizing Val-Cit-PAB Motifs

The Val-Cit-PAB motif is a cornerstone of cleavable linker technology in ADCs, designed for selective payload release within the tumor microenvironment. creative-biolabs.com The core design principle revolves around enzymatic cleavage.

Enzymatic Specificity : The dipeptide sequence, valine-citrulline (Val-Cit), is specifically designed to be a substrate for Cathepsin B. broadpharm.comtcichemicals.com This protease is highly expressed within the lysosomes of cells, including many types of cancer cells.

Self-Immolative Spacer : Following the cleavage of the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) group by Cathepsin B, the PAB spacer becomes unstable. tcichemicals.com It then undergoes a spontaneous 1,6-elimination reaction, which liberates the attached cytotoxic payload in its active form. creative-biolabs.com

Controlled Release : This multi-step release mechanism is designed to ensure the ADC remains intact and the payload inactive while circulating in the bloodstream. The payload is only released after the ADC has been internalized by the target cancer cell and trafficked to the lysosome, thereby minimizing off-target toxicity.

Impact on ADC Stability and Intracellular Payload Release Dynamics

The stability of the linker is a critical determinant of an ADC's efficacy and safety profile. The Val-Cit-PAB system is engineered to balance stability in circulation with efficient cleavage inside the target cell.

Plasma Stability : The Val-Cit linker demonstrates good stability in human plasma, a crucial feature that prevents the premature release of the potent cytotoxic drug into systemic circulation. creative-biolabs.comnih.gov However, it has been noted that this linker can be unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c, which can complicate preclinical evaluation in murine models. researchgate.netnih.gov Research has also identified human neutrophil elastase as another enzyme capable of aberrant cleavage, potentially leading to off-target toxicities. acs.org

Intracellular Release Dynamics : Once the ADC is internalized into the target cell's lysosome, the acidic environment and high concentration of Cathepsin B facilitate rapid cleavage of the Val-Cit linker. tcichemicals.com This triggers the swift release of the payload, allowing it to exert its cytotoxic effect.

The Bystander Effect : A key advantage of using cleavable linkers like Val-Cit-PAB is the potential for a "bystander effect." broadpharm.com If the released payload is membrane-permeable, it can diffuse out of the targeted, antigen-positive cancer cell and kill adjacent antigen-negative tumor cells. proteogenix.science This is particularly valuable for treating heterogeneous tumors where not all cells express the target antigen.

Role in Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders

While the Val-Cit-PAB component is primarily associated with ADCs, the fundamental structure of this compound, particularly its PEG and azide (B81097) components, makes it a relevant building block for PROTACs. medchemexpress.com PROTACs are heterobifunctional molecules that eliminate unwanted proteins by hijacking the body's own cellular disposal system, the ubiquitin-proteasome system. broadpharm.com They consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov

Linker Length and Composition Optimization in PROTAC Design

The linker is arguably the most critical and least understood component of a PROTAC, as it governs the geometry and stability of the key ternary complex (POI-PROTAC-E3 Ligase). explorationpub.com

Linker Length : The length of the linker is a paramount design consideration. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase. explorationpub.com Conversely, if it is too long, it may not effectively promote the protein-protein interactions necessary for efficient ubiquitination. explorationpub.com The optimal length is unique to each POI/E3 ligase pair and requires empirical optimization. For instance, studies targeting the estrogen receptor (ERα) identified an optimal linker length of 16 atoms. broadpharm.comnih.gov

Linker Composition : The chemical makeup of the linker profoundly influences the PROTAC's physicochemical properties. windows.net Alkyl chains and PEG chains are the most common motifs. broadpharm.com PEG linkers, such as the PEG1 unit in this compound, are frequently incorporated to improve aqueous solubility, enhance cell permeability, and reduce non-specific binding, which are common challenges in PROTAC development. broadpharm.com

Linker ParameterImpact on PROTAC FunctionOptimization Goal
LengthDetermines ability to form a stable ternary complex without steric clash.Achieve optimal distance and orientation between POI and E3 Ligase.
Composition (e.g., PEG vs. Alkyl)Affects solubility, cell permeability, and metabolic stability.Improve drug-like properties (e.g., aqueous solubility).
Attachment PointsInfluences the exit vector and the geometry of the ternary complex.Enable a productive conformation for ubiquitination.

Facilitating E3 Ligase Recruitment and Target Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a specific protein. The linker is the crucial facilitator of this multi-step process.

Ternary Complex Formation : The linker physically bridges the POI and an E3 ligase, inducing the formation of a ternary complex. nih.gov The linker's flexibility and chemical properties can either promote or hinder the cooperative protein-protein interactions that stabilize this complex. nih.gov

E3 Ligase Recruitment : By binding to an E3 ligase (such as Cereblon or VHL) and the target protein, the PROTAC brings the enzymatic machinery for ubiquitination into close proximity with the target. nih.govresearchgate.net

Ubiquitination and Degradation : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules onto lysine (B10760008) residues on the surface of the POI. This polyubiquitination acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome. nih.govarxiv.org The PROTAC is then released and can act catalytically to induce the degradation of further POI molecules.

Utility in Oligonucleotide Conjugates and Nucleic Acid Delivery

The unique architecture of linkers like this compound is instrumental in the creation of sophisticated delivery systems for nucleic acids, such as small interfering RNA (siRNA). These linkers form a crucial bridge in antibody-oligonucleotide conjugates, which aim to overcome the significant challenges associated with the delivery of oligonucleotide therapeutics to specific tissues beyond the liver. figshare.comnih.gov

The terminal azide group on the linker is a key functional handle for conjugation, enabling the use of highly efficient and bioorthogonal "click chemistry" reactions. medchemexpress.combroadpharm.com This allows for the stable and specific attachment of the linker to either an antibody or an siRNA molecule that has been modified with a complementary functional group, such as an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). medchemexpress.combroadpharm.com

Several strategies are employed to generate these antibody-siRNA conjugates:

Site-Specific Conjugation: To ensure a homogenous product with a defined drug-to-antibody ratio (DAR), conjugation can be targeted to specific sites on the antibody. acs.orgnih.gov One method involves enzymatically modifying the N-linked glycans at the Asn297 residue of the antibody to introduce an azide group. acs.orgnih.gov A bifunctional linker can then be used to attach the siRNA payload via click chemistry. acs.orgnih.gov

Cysteine and Lysine Conjugation: Alternatively, conjugation can be achieved through the thiol groups of cysteine residues (often after reducing interchain disulfide bonds) or the amine groups of lysine residues on the antibody surface. nih.govnih.gov These methods are often referred to as direct conjugation and are analogous to those used in the synthesis of many antibody-drug conjugates (ADCs). nih.gov

The choice of conjugation site and chemistry is critical, as it can significantly impact the pharmacokinetics and efficacy of the final conjugate. acs.orgnih.gov The azide group's stability under various reaction conditions and its high selectivity make it an attractive tool for these complex bioconjugations. broadpharm.combroadpharm.com

Conjugation SiteDescriptionKey Feature
Asn297 Glycan Enzymatic modification of N-linked glycans to introduce an azide handle for click chemistry.Allows for a homogenous conjugate with a defined drug-to-antibody ratio (DAR). acs.orgnih.gov
Cysteine Reduction of interchain disulfide bonds to expose thiol groups for conjugation with maleimide-functionalized linkers/payloads.A common and well-established method for direct conjugation. nih.gov
Lysine Reaction with the amine side chains of lysine residues, often using NHS esters.Provides multiple potential sites for conjugation, though can lead to heterogeneous products. nih.gov

The linker's structure plays a pivotal role in the successful intracellular delivery and subsequent bioactivity of the siRNA payload. figshare.com Each component of the this compound linker is designed to perform a specific function in this multi-step process.

PEG Spacer: The short PEG1 spacer enhances the aqueous solubility and flexibility of the linker-payload complex. axispharm.com In larger conjugates, PEGylation is known to prolong the circulation half-life and can reduce the off-target toxicity of the payload. mdpi.com

Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be stable in the bloodstream but is recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. creative-biogene.comnih.gov This enzymatic cleavage is the critical step for releasing the payload inside the target cell, minimizing premature release in circulation and reducing systemic toxicity. digitellinc.com

PAB Self-Immolative Group: Following the cleavage of the Val-Cit peptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. broadpharm.commedchemexpress.com This self-immolative cascade ensures that the siRNA payload is released in its native, unmodified, and fully active form. njbio.com

The combination of these elements ensures that the siRNA is protected during transit, delivered specifically to the lysosomal compartment of the target cell, and released in a bioactive state to engage with the cellular machinery and elicit the desired gene-silencing effect.

Linker ComponentFunctionImpact on Delivery/Bioactivity
Azide Conjugation handle for click chemistry.Enables stable and specific attachment of siRNA to the antibody. medchemexpress.combroadpharm.com
PEG1 Hydrophilic spacer.Improves solubility and flexibility of the conjugate. axispharm.com
Val-Cit Cathepsin B-cleavable dipeptide.Ensures payload release is triggered by lysosomal enzymes inside the target cell, enhancing specificity. nih.gov
PAB Self-immolative spacer.Guarantees the release of the siRNA in its active, unmodified form after enzymatic cleavage. broadpharm.commedchemexpress.com

Broader Applications in Chemical Biology and Material Science Research

Beyond its use in antibody-oligonucleotide conjugates, the versatile chemistry of the this compound linker lends itself to broader applications in the design of research tools and the functionalization of materials.

The principles used for targeted drug delivery can be adapted to create activatable bioprobes for research and diagnostics. In this context, the cytotoxic payload is replaced with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag.

The resulting probe remains in a non-fluorescent or "caged" state until it encounters the target enzyme, cathepsin B. digitellinc.com Upon cleavage of the Val-Cit linker, the PAB self-immolation mechanism releases the reporter molecule, leading to a detectable signal. Such probes are invaluable tools for:

Enzyme Activity Profiling: Visualizing and quantifying the activity of specific proteases within live cells or tissues.

Subcellular Localization Studies: Designing probes that are activated only within specific compartments, like the lysosome, to study biological processes in their native context.

Diagnostic Applications: Developing probes that can detect disease states associated with upregulated enzyme activity.

The azide group serves as a powerful tool for surface modification and the functionalization of biomaterials via click chemistry. broadpharm.comnih.gov Researchers can immobilize this compound onto a biomaterial surface that has been pre-functionalized with an alkyne group. This creates a surface that can be further modified by attaching bioactive molecules to the linker's hydroxyl end.

This strategy is used in a variety of applications:

Controlled Release Systems: Biomaterials can be functionalized with these linkers to create depots for the enzyme-triggered release of therapeutic agents.

Cell-Instructive Materials: Surfaces can be modified to guide cell behavior. rsc.org For example, a caged signaling molecule can be attached via the linker, which is then released by enzymes secreted by cells, influencing their adhesion or differentiation. rsc.orgnih.gov

Functionalized Nanoparticles: The surfaces of nanoparticles (e.g., gold or magnetic nanoparticles) can be coated with azido-PEG linkers. nih.govresearchgate.net This not only improves their stability in biological media but also provides a handle for attaching targeting ligands (like folate) or other molecules, creating multifunctional nanocarriers for imaging and therapy. nih.govresearchgate.net

Application AreaDescriptionRole of Azido-PEG-Linker
Bioprobe Synthesis Creation of enzyme-activatable probes for imaging.Azide group attaches a reporter; Val-Cit-PAB provides the enzyme-triggered release mechanism. digitellinc.com
Biomaterial Functionalization Modifying surfaces to control biological interactions.Azide enables covalent attachment to the material; the rest of the linker can be used to tether bioactive molecules. rsc.orgnih.gov
Nanoparticle Modification Engineering the surface of nanoparticles for biomedical use.Azide-PEG provides a stable, biocompatible coating and a versatile handle for further "click" conjugation. nih.govresearchgate.net

Advanced Characterization and Analytical Techniques for Azido Peg1 Val Cit Pab Oh and Its Conjugates

Spectroscopic Methods for Structural Confirmation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Azido-PEG1-Val-Cit-PAB-OH. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC) experiments are utilized to confirm the presence and connectivity of the distinct chemical moieties within the molecule: the terminal azide (B81097), the polyethylene (B3416737) glycol (PEG) spacer, the valine-citrulline (Val-Cit) dipeptide, and the p-aminobenzyl alcohol (PAB) self-immolative group.

In ¹H NMR analysis, specific protons of each component resonate at characteristic chemical shifts, allowing for precise structural verification. For instance, the aromatic protons of the PAB group, the alpha-protons of the valine and citrulline amino acid residues, and the methylene (B1212753) protons of the PEG spacer can all be identified and assigned. The integration of these signals provides quantitative information about the relative number of protons, further confirming the structure.

Table 1: Representative ¹H NMR Chemical Shifts for Key Structural Moieties of this compound

Structural MoietyProton TypeExpected Chemical Shift (δ, ppm)
PAB Group Aromatic (Ar-H)7.0 - 7.5
Methylene (Ar-CH₂)~4.5
Valine Alpha-proton (α-H)4.0 - 4.5
Beta-proton (β-H)2.0 - 2.5
Gamma-protons (γ-CH₃)0.8 - 1.2
Citrulline Alpha-proton (α-H)4.0 - 4.5
Beta-protons (β-CH₂)1.5 - 2.0
Gamma-protons (γ-CH₂)~3.1
PEG Spacer Methylene (-O-CH₂-CH₂-)3.5 - 3.8
Azido (B1232118) Linkage Methylene (-CH₂-N₃)~3.4

Note: Values are approximate and can vary based on the solvent and specific instrument parameters.

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. These techniques separate the target compound from synthesis-related impurities, degradation products, and isomers.

Reverse-phase HPLC (RP-HPLC) is most commonly used, where the molecule is separated based on its hydrophobicity. The compound is introduced into a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often containing additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is determined by integrating the area of the main peak relative to the total area of all detected peaks at a specific UV wavelength (e.g., 220 nm for peptide bonds or 254 nm for the PAB aromatic ring). Purity levels for such linkers are typically expected to be above 95%.

Table 2: Typical HPLC/UPLC Parameters for Purity Analysis

ParameterTypical Value / Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% TFA or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or 0.1% Formic Acid
Gradient 5% to 95% B over 15-20 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 25 - 40 °C

Mass Spectrometry for Molecular Weight and Conjugation Confirmation (e.g., LC-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for confirming the identity of this compound and verifying its successful conjugation to other molecules. Electrospray ionization (ESI) is a common MS technique used for these types of polar, non-volatile molecules.

For the unconjugated linker, high-resolution mass spectrometry provides a highly accurate mass measurement that can confirm its elemental composition (C₂₃H₃₆N₈O₆) and molecular weight. Following conjugation to a payload or an antibody, LC-MS is used to analyze the resulting product. A distinct increase in the molecular weight corresponding to the mass of the linker-payload construct confirms that the conjugation reaction was successful. scispace.com This technique is also crucial for determining the drug-to-antibody ratio (DAR) in ADCs by identifying the different molecular weight species corresponding to the antibody conjugated with varying numbers of linker-drug molecules. nih.gov

Table 3: Molecular Weight Confirmation by Mass Spectrometry

Compound / ConjugateMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed m/z (example)
This compound C₂₃H₃₆N₈O₆520.2758521.2831 [M+H]⁺
Hypothetical Conjugate (Linker + Payload) (Linker+Payload Formula)(Sum of Masses)(Observed Mass) [M+H]⁺

Enzymatic Assays for Cleavage Efficiency Determination

A critical functional attribute of the this compound linker is its specific cleavage by lysosomal proteases, such as Cathepsin B, which is often overexpressed in tumor cells. Enzymatic assays are performed in vitro to determine the rate and efficiency of this cleavage, which is essential for the intended release of a conjugated payload.

In a typical assay, the linker (or a conjugate containing the linker) is incubated with purified Cathepsin B in a suitable buffer system at 37°C. The cleavage of the amide bond between citrulline and the PAB group is monitored over time. iris-biotech.de This cleavage initiates a 1,6-elimination reaction within the PAB spacer, leading to the release of the payload. iris-biotech.de The rate of release can be quantified by sampling the reaction at various time points and analyzing the samples by RP-HPLC to measure the decrease in the parent compound and the increase in the released product. Studies comparing dipeptide linkers have shown that the Val-Cit sequence demonstrates high stability with significant enzymatic release. iris-biotech.de

Table 4: Representative Data from an In Vitro Cathepsin B Cleavage Assay

Time (hours)Substrate Remaining (%)Released Product (%)
01000
18515
45050
82080
24<5>95

Assay Conditions: Substrate at 100 µM, Cathepsin B at 1 µM, pH 5.5 buffer, 37°C.

This multi-faceted analytical approach ensures a comprehensive understanding of the linker's structure, purity, and functional performance, which is critical for the development of safe and effective targeted therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.